molecular formula C15H19FN4OS B5778724 5-(2-Fluorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-Fluorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5778724
M. Wt: 322.4 g/mol
InChI Key: UBFLWMDNRBZPSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorophenyl group and the morpholinopropyl side chain in this compound contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Morpholinopropyl Side Chain: The morpholinopropyl side chain is attached through a nucleophilic substitution reaction involving morpholine and a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an antimicrobial, antifungal, or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding site. The presence of the fluorophenyl group and the morpholinopropyl side chain enhances its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chlorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(2-Bromophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 5-(2-Methylphenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

The presence of the fluorophenyl group in 5-(2-Fluorophenyl)-4-(3-morpholinopropyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and methyl analogs. These properties can enhance its biological activity and make it a more potent compound for various applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-4-(3-morpholin-4-ylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4OS/c16-13-5-2-1-4-12(13)14-17-18-15(22)20(14)7-3-6-19-8-10-21-11-9-19/h1-2,4-5H,3,6-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFLWMDNRBZPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(=NNC2=S)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.